molecular formula C12H15ClN4O2 B4337783 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide

Cat. No.: B4337783
M. Wt: 282.72 g/mol
InChI Key: PAIRCMDABROQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the isoxazole ring: The 5-methyl-3-isoxazole moiety can be introduced through a nucleophilic substitution reaction.

    Formation of the propanamide linkage: This step involves the coupling of the pyrazole and isoxazole rings with a propanamide group, often using amide coupling reagents such as EDCI or DCC.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming hydroxylated derivatives.

    Reduction: Reduction reactions may lead to the formation of amine derivatives.

    Substitution: The chloro group in the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide
  • 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-isoxazolyl)propanamide
  • 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methyl-1,2,4-oxadiazol-3-yl)propanamide

Uniqueness

The unique combination of the pyrazole and isoxazole rings, along with the specific substitution pattern, gives 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4O2/c1-7-6-10(16-19-7)14-11(18)4-5-17-9(3)12(13)8(2)15-17/h6H,4-5H2,1-3H3,(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIRCMDABROQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCN2C(=C(C(=N2)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide
Reactant of Route 3
Reactant of Route 3
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide
Reactant of Route 4
Reactant of Route 4
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methyl-3-isoxazolyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.